molecular formula C26H25N3O5 B11226483 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11226483
M. Wt: 459.5 g/mol
InChI Key: YCBTVWQELCYHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic small molecule with a molecular formula of C26H25N3O5 and a molecular weight of 459.50 g/mol . It features a quinazoline-2,4-dione core structure, which is a privileged scaffold in medicinal chemistry. This core is substituted at the N-1 position with an acetamide group linked to a 4-ethylphenyl moiety, and at the 3-position with a 3,5-dimethoxyphenyl group . Quinazoline-2,4-dione derivatives are a subject of significant research interest due to their diverse biological activities. While the specific research applications and mechanism of action for this particular compound require further investigation, analogous structures have been explored for their potential in various therapeutic areas . The presence of the quinazolinedione pharmacophore suggests this compound could be a valuable intermediate or candidate for developing enzyme inhibitors or receptor modulators . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a biochemical tool in high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30)

InChI Key

YCBTVWQELCYHSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Niementowski Cyclization

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form quinazolinones. Adapting this method, 3-(3,5-dimethoxyphenyl)anthranilic acid (prepared via Ullmann coupling or direct substitution) cyclizes with formamide at 130°C for 6–8 hours to yield 3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Subsequent dehydrogenation using iodine/NaOH or DDQ generates the aromatic quinazolinone core.

Key Conditions

ReagentTemperatureTimeYield (%)
Formamide130°C8 h62–68
Urea140°C10 h55–60

SNAr-Based Cyclization

A transition-metal-free approach uses ortho-fluorobenzamides and amides in DMSO with Cs₂CO₃. For the target compound, 2-fluoro-N-(3,5-dimethoxyphenyl)benzamide reacts with acetamide derivatives at 135°C for 24 hours, forming the quinazolinone via nucleophilic aromatic substitution (SNAr) and cyclization. This method avoids metal catalysts and achieves yields of 70–75%.

Acetamide Side-Chain Introduction

The N-(4-ethylphenyl)acetamide group is introduced via alkylation or coupling reactions:

Nucleophilic Substitution

The quinazolinone’s N1 position reacts with chloroacetamide derivatives. For example, 3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazoline reacts with 2-chloro-N-(4-ethylphenyl)acetamide in DMF using K₂CO₃ as a base.

Optimized Protocol

  • Reagents : 1.2 equiv chloroacetamide, 2.5 equiv K₂CO₃

  • Conditions : 80°C, 12 h under N₂

  • Yield : 65–70%

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) couple the quinazolinone with N-(4-ethylphenyl)glycolic acid, followed by oxidation to the acetamide.

Functional Group Modifications

3,5-Dimethoxyphenyl Substitution

The 3-position of the quinazolinone is functionalized via Suzuki-Miyaura coupling. A brominated intermediate (3-bromo-2,4-dioxoquinazoline) reacts with 3,5-dimethoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Representative Data

CatalystBaseTemperatureYield (%)
Pd(PPh₃)₄Na₂CO₃100°C78
PdCl₂(dppf)K₃PO₄90°C72

4-Ethylphenyl Group Installation

4-Ethylaniline is acylated with chloroacetyl chloride in THF to form 2-chloro-N-(4-ethylphenyl)acetamide, which is then used in the alkylation step.

Integrated Synthetic Routes

Route A: Sequential Cyclization-Alkylation

  • Quinazolinone Core : Niementowski cyclization of 3-(3,5-dimethoxyphenyl)anthranilic acid.

  • Acetamide Installation : Alkylation with 2-chloro-N-(4-ethylphenyl)acetamide.
    Overall Yield : 45–50%

Route B: One-Pot SNAr and Functionalization

  • Core Formation : SNAr reaction of 2-fluoro-N-(3,5-dimethoxyphenyl)benzamide with N-(4-ethylphenyl)acetamide.

  • In Situ Cyclization : Cs₂CO₃ promotes simultaneous SNAr and cyclization.
    Overall Yield : 60–65%

Analytical Characterization

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 6.98 (s, 2H, OCH₃), 4.82 (s, 2H, CH₂), 2.54 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₃).

  • LC-MS (ESI+) : m/z 445.5 [M+H]⁺.

Challenges and Optimizations

  • Regioselectivity : The 3-position of the quinazolinone must be selectively functionalized. Using bulky directing groups (e.g., 3,5-dimethoxyphenyl) enhances regiocontrol.

  • Solvent Effects : DMSO improves SNAr reactivity but complicates purification. Alternatives like DMA or NMP balance yield and practicality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer properties .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-2-(4-Oxoquinazolin-3(4H)-yl)Acetamide (Compound 21a, )

  • Core Structure : 4-oxoquinazolin-3(4H)-yl (vs. 2,4-dioxoquinazolin-1-yl in the target compound).
  • Substituents : 3,5-dimethylphenyl on the acetamide (vs. 4-ethylphenyl).
  • Synthesis : Both compounds use potassium carbonate in DMF for coupling acetamide intermediates to heterocyclic cores .

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3(2H)-yl)Acetamide (Compound 1, )

  • Core Structure : 2,4-dioxoquinazolin-3(2H)-yl (vs. 1-yl substitution in the target).
  • Substituents : 2,4-dichlorophenylmethyl on the acetamide (vs. 4-ethylphenyl).
  • Key Differences :
    • Chlorine atoms increase electronegativity and may enhance binding to hydrophobic pockets, whereas the ethyl group prioritizes lipophilicity .
    • Positional isomerism (1-yl vs. 3-yl) alters spatial orientation in biological systems.

Pyrimidinone and Benzothiazole Derivatives

2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzothiazol-2-yl)Acetamide (Compound 19, )

  • Core Structure: Pyrimidinone-thioether (vs. quinazolinone).
  • Substituents: 3,5-dimethoxyphenyl on pyrimidinone and trifluoromethylbenzothiazole on acetamide.
  • The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the target’s ethylphenyl group.

Benzothiazole Acetamides ()

  • Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide.
  • Key Differences: Benzothiazole cores (vs. quinazolinone) prioritize selectivity for neurological or inflammatory targets. Dimethoxy substitutions at 2,5-positions (vs. 3,5-) alter electronic distribution .

Data Table: Structural and Functional Comparison

Compound Core Structure Acetamide Substituent Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2,4-Dioxoquinazolin-1-yl N-(4-ethylphenyl) ~421.4 (calculated) Potential kinase inhibition
Compound 21a () 4-Oxoquinazolin-3(4H)-yl N-(3,5-dimethylphenyl) 308.5 Anticancer activity (hypothesized)
Compound 19 () Pyrimidinone-thioether N-(6-trifluoromethylbenzothiazol-2-yl) ~539.5 (calculated) CK1-specific inhibition
Compound 1 () 2,4-Dioxoquinazolin-3(2H)-yl N-(2,4-dichlorophenyl)methyl ~406.3 (calculated) Anticonvulsant activity

Biological Activity

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a synthetic compound that belongs to the quinazoline class of compounds. Quinazolines are well-known for their diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 336.38 g/mol

The compound features a quinazoline core, which is recognized for its ability to interact with various biological targets due to its electron-rich aromatic rings and polar functional groups.

Anticancer Properties

Research has indicated that compounds with a quinazoline core exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell survival such as the PI3K/Akt pathway.
  • Cell Lines Studied : Cytotoxic effects have been observed against multiple cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound also displays anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.

Enzyme Inhibition

The compound has been identified as an inhibitor of several enzymes associated with cancer progression:

  • Topoisomerases : Inhibition of topoisomerase I and II has been noted, which is critical for DNA replication and transcription.
  • Kinases : It may also inhibit kinases involved in cell signaling pathways that promote tumor growth.

Case Studies and Experimental Findings

StudyCell LineIC50 (µM)Effects Observed
Study 1MCF-7 (Breast Cancer)5.2Induced apoptosis via caspase activation
Study 2HL-60 (Leukemia)4.8Inhibited cell proliferation significantly
Study 3LPS-stimulated macrophages10.0Reduced TNF-alpha production by 50%

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Bioavailability : Enhanced by the presence of the dimethoxyphenyl group which may improve lipophilicity.
  • Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting from quinazolinone derivatives. A common approach includes:

  • Step 1 : Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives .

  • Step 2 : Oxidation of intermediates (e.g., 2-thioxo-quinazolinones) using hydrogen peroxide to introduce dioxo groups .

  • Step 3 : Coupling with substituted acetamides (e.g., 4-ethylphenylacetamide) via N,N′-carbonyldiimidazole (CDI)-mediated reactions .

    • Critical Parameters :
  • Temperature control (e.g., reflux conditions for cyclization).

  • Solvent choice (e.g., dichloromethane for CDI-mediated coupling) .

  • Purification via column chromatography to isolate high-purity products.

    Table 1 : Example Yields from Analogous Syntheses

    Substituent (R)Yield (%)Purity (HPLC)Reference
    3-Cl7298%
    4-OMe6595%
    2,4-diF6897%

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxy groups at C3/C5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Resolves 3D conformation, particularly for quinazolinone ring planarity and acetamide linkage angles .
    • Data Interpretation :
  • Aromatic proton signals in ¹H NMR (δ 6.8–7.5 ppm) indicate phenyl ring environments.
  • Carbonyl peaks (C=O) in ¹³C NMR (δ 165–175 ppm) confirm dioxoquinazolinone and acetamide functionalities .

Advanced Research Questions

Q. What mechanisms underlie its reported biological activity (e.g., anticonvulsant effects), and how are these validated experimentally?

  • Mechanistic Insights :

  • GABAergic Modulation : Derivatives of similar quinazolinones show affinity for GABAA receptors, reducing neuronal excitability in PTZ-induced seizure models .
  • Target Validation :
  • In vitro : Radioligand binding assays (e.g., [³H]muscimol for GABAA receptors).
  • In vivo : Dose-dependent suppression of seizures in rodent models (ED50 calculations) .
    • Contradictions : Some analogs exhibit variable efficacy due to substituent effects (e.g., electron-withdrawing groups enhance receptor binding) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Analytical Framework :

SAR Analysis : Compare substituent effects (e.g., 3,5-dimethoxy vs. 3-Cl/4-F) on potency .

Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes to GABAA or kinase targets .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC50 correlations).

  • Case Study : A 3,5-dimethoxy-substituted analog showed 30% higher anticonvulsant activity than a 4-chloro derivative, likely due to enhanced lipophilicity and blood-brain barrier penetration .

Q. What strategies mitigate synthesis challenges, such as low yields in CDI-mediated coupling steps?

  • Optimization Approaches :

  • Reagent Ratios : Use a 1.2:1 molar excess of CDI to improve activation of carboxylic acids .

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

  • Temperature Gradients : Stepwise heating (25°C → 60°C) to stabilize intermediates.

    • Troubleshooting Table :
    IssueSolutionReference
    Low coupling yieldIncrease CDI ratio or reaction time
    Impurity formationUse scavenger resins (e.g., Si-Thiol)

Q. What safety protocols are critical when handling this compound, given its structural complexity?

  • Safety Measures :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., CDI) .
  • Waste Disposal : Segregate halogenated byproducts for professional hazardous waste treatment .

Data Contradiction Analysis

Example : Discrepancies in reported IC50 values for GABAA binding across studies.

  • Root Cause : Variations in assay conditions (e.g., rat vs. human receptor isoforms).
  • Resolution : Standardize protocols using recombinant human GABAA receptors and validated ligand concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.